Lipophilicity Shift Relative to the Carboxylic Acid Analog
The predicted logP of 2-amino-3-(thiophen-2-yl)propanamide is 1.40 (ACD/Labs), compared with a logP of 0.59 for the corresponding (S)-2-amino-3-(thiophen-2-yl)propanoic acid measured under identical conditions . This 0.81 log-unit increase indicates a roughly 6.5‑fold higher partition coefficient for the amide, translating to improved passive membrane permeability while retaining sufficient aqueous solubility for biochemical assays .
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.40 (predicted, ACD/Labs) |
| Comparator Or Baseline | (S)-2-Amino-3-(thiophen-2-yl)propanoic acid: logP = 0.59 (measured, Activate Scientific) |
| Quantified Difference | ΔlogP = +0.81 (≈6.5‑fold increase in lipophilicity) |
| Conditions | ACD/Labs prediction vs. experimental shake‑flask method; neutral species |
Why This Matters
A 0.81 logP shift places the amide in the optimal range (1–3) for central nervous system penetration and oral bioavailability, whereas the acid falls below the threshold, making the amide preferred for cell‑based and in‑vivo pharmacology studies.
